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molecular formula C11H21NO3 B2730227 tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate CAS No. 156591-79-6

tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate

Cat. No. B2730227
M. Wt: 215.293
InChI Key: KUADEIPKYZMRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105507B2

Procedure details

Diisobutylaluminium hydride (1M in toluene, 3.7 mL, 3.7 mmol) was added to a stirred, cooled (−78° C.) solution of N-[(1,1-dimethylethoxy)carbonyl]-N-(1,1-dimethylethyl)glycine methyl ester (Description 158, 900 mg, 3.7 mmol) in toluene (5 mL) and the mixture was stirred at −78° C. for 3 hours. Hydrochloric acid (1M, 5 mL) was added and the mixture was allowed to warm to room temperature. The mixture was extracted with ethyl acetate (2×40 mL) and the combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless oil (688 mg, 86%). 1H NMR (400 MHz, CDCl3) δ 1.39 (9H, s), 1.45 (9H, s), 4.01 (2H, s), and 9.54 (1H, s).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
N-[(1,1-dimethylethoxy)carbonyl]-N-(1,1-dimethylethyl)glycine methyl ester
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C[O:12][C:13](=O)[CH2:14][N:15]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[C:16]([CH3:19])([CH3:18])[CH3:17].Cl>C1(C)C=CC=CC=1>[CH3:19][C:16]([N:15]([CH2:14][CH:13]=[O:12])[C:20](=[O:21])[O:22][C:23]([CH3:25])([CH3:24])[CH3:26])([CH3:17])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Two
Name
N-[(1,1-dimethylethoxy)carbonyl]-N-(1,1-dimethylethyl)glycine methyl ester
Quantity
900 mg
Type
reactant
Smiles
COC(CN(C(C)(C)C)C(=O)OC(C)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×40 mL)
WASH
Type
WASH
Details
the combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)(C)N(C(OC(C)(C)C)=O)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 688 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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